![molecular formula C44H44Cl2N12O B600984 N2-Losartanyl-losartan CAS No. 230971-72-9](/img/structure/B600984.png)
N2-Losartanyl-losartan
描述
N2-Losartanyl-losartan is a novel compound that has garnered significant attention in the scientific community for its unique properties and potential applications. It is structurally related to losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is an impurity of losartan and has been studied for its distinct chemical and pharmacological characteristics.
准备方法
The synthesis of N2-Losartanyl-losartan involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . Industrial production methods often involve the use of phase transfer catalysts and bases to facilitate the reactions and improve yields .
化学反应分析
N2-Losartanyl-losartan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, triethylamine hydrochloride, and sodium borohydride . The major products formed from these reactions include aldehyde tetrazole and losartan itself. The compound’s reactivity is influenced by the presence of functional groups such as the tetrazole and imidazole rings .
科学研究应用
Quality Control in Pharmaceutical Formulations
N2-Losartanyl-losartan is crucial in ensuring the quality and safety of losartan formulations. As an impurity, its levels must be monitored during the manufacturing process to comply with regulatory standards. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. For instance:
- Regulatory Compliance : Regulatory bodies require that impurities like this compound do not exceed acceptable limits in drug products to ensure patient safety and therapeutic effectiveness.
- Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to quantify this compound in losartan formulations, ensuring that production meets stringent quality standards.
Pharmacological Research and Interactions
Research on this compound extends beyond quality control to its potential biological effects when co-administered with losartan. Understanding these interactions is essential for optimizing therapeutic outcomes:
- Metabolic Pathways : Studies indicate that this compound may influence the metabolism of losartan through interactions with cytochrome P450 enzymes. This could alter the pharmacokinetics of losartan, necessitating dosage adjustments to avoid adverse effects.
- Safety Profiles : Investigating how impurities like this compound affect drug metabolism helps establish comprehensive safety profiles for losartan, especially in populations with varying metabolic capacities.
Implications for Drug Development
The presence of this compound in the synthesis pathway of losartan highlights its relevance in drug development processes:
- Reference Standards : this compound serves as a reference standard for developing new antihypertensive agents, facilitating research into novel compounds that may offer improved efficacy or reduced side effects compared to existing medications.
- Synthetic Pathways : Understanding the synthesis of this compound can provide insights into developing alternative synthetic routes for losartan or related compounds, potentially leading to more efficient manufacturing processes.
Case Studies and Research Findings
Several studies have investigated the implications of losartan and its impurities in clinical settings:
- A study demonstrated that losartan effectively reduces proteinuria in patients with chronic kidney disease, suggesting that monitoring impurities like this compound is critical for maintaining therapeutic efficacy .
- Another case highlighted the adverse effects associated with losartan use, including angioedema, underscoring the importance of understanding all components involved in its formulation .
作用机制
The mechanism of action of N2-Losartanyl-losartan is similar to that of losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, thereby reducing blood pressure . The compound’s affinity for the AT1 receptor is significantly higher than for the AT2 receptor .
相似化合物的比较
N2-Losartanyl-losartan is structurally similar to other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. it is unique due to the presence of additional imidazole and tetrazole rings, which may influence its pharmacological properties. Similar compounds include losartan USP related compound E, losartan N2-dimer, and losartan potassium 2-H dimer . These compounds share structural similarities but differ in their specific chemical modifications and potential impurities .
生物活性
N2-Losartanyl-losartan is a compound derived from losartan, an angiotensin II receptor blocker (ARB) widely used for treating hypertension and related cardiovascular conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.
Overview of Losartan and Its Metabolites
Losartan is primarily metabolized in the liver to form two significant metabolites: E-3174 and E-3179. E-3174 is the active metabolite that exhibits a potency 10 to 40 times greater than losartan itself, primarily acting as a selective antagonist of the angiotensin II type 1 (AT1) receptor. In contrast, E-3179 has been shown to have PPARγ agonistic activity, contributing to anti-inflammatory effects and other metabolic benefits .
Pharmacokinetics:
- Bioavailability: Approximately 33% after oral administration.
- Metabolism: Primarily via cytochrome P450 enzymes (CYP2C9, CYP3A4).
- Half-life: Losartan ~2 hours; E-3174 ~6-9 hours .
This compound operates through several mechanisms:
- AT1 Receptor Antagonism: By blocking the binding of angiotensin II to AT1 receptors in vascular smooth muscle and adrenal glands, it induces vasodilation and reduces blood pressure .
- PPARγ Activation: The E-3179 metabolite enhances insulin sensitivity and exerts anti-inflammatory effects through PPARγ activation, which may improve metabolic parameters in hypertensive patients .
- Nitric Oxide Release: Enhanced nitric oxide production contributes to vasodilation and improved endothelial function .
Case Studies
-
Hypertension Management:
A study involving hypertensive patients demonstrated that losartan significantly reduced systolic and diastolic blood pressure within one week, with maximal effects observed at 3-6 weeks post-treatment . The introduction of this compound could potentially enhance these effects due to its improved receptor affinity. -
Metabolic Benefits:
Research indicates that losartan treatment correlates with improved physical function in older adults, attributed to its effects on mitochondrial health markers and lower levels of oxidative stress . The role of this compound in enhancing these outcomes warrants further investigation.
Data Table: Comparative Biological Activity
Compound | Mechanism of Action | Potency (vs. Losartan) | Clinical Use |
---|---|---|---|
Losartan | AT1 receptor antagonist | Reference | Hypertension, diabetic nephropathy |
E-3174 | Active metabolite, AT1 antagonist | 10-40 times | Hypertension |
E-3179 | PPARγ agonist | Not applicable | Anti-inflammatory |
This compound | Potential dual action (AT1 + PPARγ) | TBD | TBD |
Future Directions in Research
Further research is essential to elucidate the full biological activity of this compound. Key areas for exploration include:
- Comparative Efficacy Studies: Direct comparisons between this compound and existing treatments.
- Long-term Outcomes: Studies examining the long-term cardiovascular and metabolic effects.
- Mechanistic Studies: Investigating the molecular pathways influenced by this compound.
属性
IUPAC Name |
[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,53,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQJXYHBTJOQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230971-72-9 | |
Record name | N2-Losartanyl-losartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-LOSARTANYL-LOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWB3Q0MU7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。